molecular formula C5H5Cl3Ti B15287199 Cyclopenta-1,3-diene;titanium(4+);trichloride

Cyclopenta-1,3-diene;titanium(4+);trichloride

Cat. No.: B15287199
M. Wt: 219.31 g/mol
InChI Key: QNPFGNWOSOIUGB-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;titanium(4+);trichloride typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of an organic solvent and a base such as triethylamine or trimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation . The general steps are as follows:

  • Dissolve titanium tetrachloride in an organic solvent.
  • Cool the solution to 5-10°C.
  • Gradually add the base and cyclopentadiene to the solution.
  • Stir the mixture at 20-30°C for 5-12 hours.
  • Isolate the product by filtration and wash with an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of specialized equipment to maintain an inert atmosphere and control reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;titanium(4+);trichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new metallocene complexes, while oxidation-reduction reactions can produce various titanium compounds with different oxidation states .

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;titanium(4+);trichloride exerts its effects involves the coordination of the cyclopentadienyl ligand to the titanium center. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenta-1,3-diene;titanium(4+);trichloride is unique due to its specific ligand arrangement and oxidation state, which confer distinct catalytic properties. Its ability to act as a catalyst in a wide range of polymerization reactions makes it particularly valuable in industrial applications .

Properties

Molecular Formula

C5H5Cl3Ti

Molecular Weight

219.31 g/mol

IUPAC Name

cyclopenta-1,3-diene;titanium(4+);trichloride

InChI

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3

InChI Key

QNPFGNWOSOIUGB-UHFFFAOYSA-K

Canonical SMILES

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

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